3-Amino-2-fluoro-2-phenylpropanoic acid
Description
Significance of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids naturally encoded by the universal genetic code. Their integration into peptides and proteins allows for an expansion of chemical diversity, enabling the creation of novel molecular structures and functions. nih.gov In medicinal chemistry, ncAAs are instrumental in enhancing the therapeutic properties of peptide-based drugs. By replacing natural amino acids with ncAAs, researchers can improve metabolic stability, increase resistance to enzymatic degradation, and fine-tune pharmacological activity. acs.org This strategic modification can lead to drugs with prolonged circulation times and better target specificity. nih.gov The ability to introduce unique functional groups through ncAAs also provides powerful tools for probing protein function and identifying new drug targets. nih.govnih.gov
Overview of Fluorinated β-Amino Acids as Modifiers of Biomolecular Properties
Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet it imparts profoundly different electronic properties. nih.gov When incorporated into β-amino acids, fluorine can modulate acidity, basicity, hydrophobicity, and molecular conformation. nih.gov These modifications are a result of the strong carbon-fluorine bond and the powerful inductive effects of the fluorine atom. nih.gov
Fluorinated β-amino acids have been successfully integrated into a variety of bioactive molecules, including anticancer, antifungal, and anti-inflammatory agents. mdpi.comresearchgate.net The presence of fluorine can enhance the binding affinity of a drug to its target and improve its metabolic stability by blocking sites susceptible to enzymatic oxidation. nih.gov Furthermore, the stereoelectronic effects of fluorine can be used to control the conformation of peptides, directing them to adopt specific secondary structures which can be crucial for biological activity.
Structural Characteristics and Unique Features of 3-Amino-2-fluoro-2-phenylpropanoic Acid
This compound is a non-canonical β-amino acid that combines several key structural features. As a β-amino acid, its amino group is attached to the β-carbon (the third carbon from the carboxyl group). The structure is further distinguished by the presence of a fluorine atom and a phenyl group, both attached to the α-carbon (the second carbon). This specific arrangement creates a chiral quaternary α-carbon center, leading to distinct stereoisomers with potentially different biological activities.
The unique features of this molecule arise from the interplay of its constituent parts. The phenyl group provides a bulky, hydrophobic component, while the amino and carboxylic acid groups provide sites for hydrogen bonding and electrostatic interactions. The α-fluorine atom is a critical feature, exerting a strong electron-withdrawing inductive effect. This can influence the acidity of the carboxylic acid and the basicity of the amino group. mdpi.com
Furthermore, the proximity of the electronegative fluorine atom to the other functional groups can lead to specific conformational preferences through stereoelectronic effects, such as the gauche effect, which describes the tendency of certain groups to adopt a gauche conformation around a C-C bond. researchgate.net While detailed experimental studies on the precise conformation of this compound are limited, analysis of related fluorinated molecules suggests that these interactions play a crucial role in defining its three-dimensional shape and, consequently, its biological function. researchgate.netmdpi.com The synthesis of such α-fluoro-β-amino acids is a chemical challenge, often requiring specialized stereoselective methods to control the configuration of the chiral centers. nih.govacs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| IUPAC Name | This compound |
| Structure | A propanoic acid backbone with a phenyl group and a fluorine atom at the C2 position, and an amino group at the C3 position. |
| Chirality | Contains a quaternary chiral center at the α-carbon (C2). |
Data sourced from PubChem CID 85427473. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-amino-2-fluoro-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H10FNO2/c10-9(6-11,8(12)13)7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,13) |
InChI Key |
IYMDEGPPQXPJGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(C(=O)O)F |
Origin of Product |
United States |
Structural Characterization and Stereochemical Analysis of 3 Amino 2 Fluoro 2 Phenylpropanoic Acid
Spectroscopic Techniques for Elucidation and Confirmation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is indispensable for the unambiguous characterization of 3-Amino-2-fluoro-2-phenylpropanoic acid. Each technique offers unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy is instrumental in verifying the structural integrity of this compound by mapping the arrangement of hydrogen atoms. The ¹H NMR spectrum provides key information regarding the number of different types of protons, their chemical environment, and their proximity to one another.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl (C₆H₅) | 7.2-7.5 | Multiplet | 5H |
| Methine (CH) | 4.5-5.5 | Doublet of doublets | 1H |
| Methylene (B1212753) (CH₂) | 3.0-4.0 | Multiplet | 2H |
| Amine (NH₂) | Variable | Broad singlet | 2H |
| Carboxylic Acid (OH) | Variable | Broad singlet | 1H |
Note: This is a predicted table based on the structure and may vary depending on the solvent and other experimental conditions.
Fluorine NMR (¹⁹F NMR) is a powerful tool specifically used to analyze the environment of the fluorine atom within the molecule. The chemical shift of the fluorine signal is highly sensitive to its electronic surroundings, providing direct evidence of its presence and bonding.
A crucial application of ¹⁹F NMR in the context of chiral molecules like this compound is the determination of enantiomeric excess. nih.gov By employing chiral solvating agents or chiral derivatizing agents, the enantiomers of a racemic mixture can be distinguished in the ¹⁹F NMR spectrum. researchgate.netrsc.org These chiral auxiliaries interact differently with each enantiomer, inducing a chemical shift difference (Δδ) between their respective fluorine signals. The ratio of the integrals of these two signals directly corresponds to the ratio of the enantiomers, allowing for a precise quantification of enantiomeric purity. researchgate.net This method is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the often larger spectral dispersion compared to ¹H NMR. nih.govresearchgate.net
Carbon NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl).
For a similar compound, propanoic acid, the ¹³C NMR spectrum shows three distinct signals corresponding to the three different carbon environments. docbrown.info In the case of this compound, one would expect to observe signals for the carboxylic acid carbon, the carbon atom bonded to the fluorine, the carbon atom bonded to the amino group, and the distinct carbon atoms of the phenyl ring. The coupling between the fluorine and adjacent carbon atoms (J-coupling) can also be observed, providing further structural confirmation.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 170-180 |
| Phenyl (C-ipso) | 130-140 |
| Phenyl (C-ortho, C-meta, C-para) | 120-130 |
| C-F | 90-100 (doublet due to C-F coupling) |
| C-NH₂ | 40-50 |
Note: This is a predicted table based on the structure and may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Enantiomer Differentiation and Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine group, the C=O stretch of the carbonyl group, and the C-F stretch.
While FTIR is primarily used for functional group identification, it can also be used for enantiomer differentiation under certain conditions, such as by using a chiral auxiliary or by analyzing the solid-state spectra of the pure enantiomers, which may exhibit differences in their crystal packing.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |
| Amine (N-H) | Stretching | 3300-3500 |
| Carbonyl (C=O) | Stretching | 1700-1730 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation pattern, resulting from the breakdown of the molecular ion in the mass spectrometer, would show characteristic fragments corresponding to the loss of functional groups such as the carboxylic acid group, the amino group, or parts of the phenyl ring. This fragmentation data helps to confirm the connectivity of the atoms within the molecule. For instance, in the analysis of related amino acids, derivatization is often employed to improve volatility and achieve better fragmentation for LC/MS/MS analysis. mdpi.com
Chromatographic Methods for Enantiomeric Purity and Quantitative Analysis
Chromatographic techniques are indispensable for separating the enantiomers of chiral compounds, allowing for the determination of enantiomeric purity and quantitative analysis of each stereoisomer. High-Performance Liquid Chromatography (HPLC) and Capillary Gas Chromatography (GC) with chiral stationary phases are the primary methods employed for these purposes.
Chiral HPLC is a powerful and widely used technique for the separation of the enantiomers of β-amino acids. nih.gov The separation can be achieved through two main approaches: direct and indirect methods.
Direct Enantioseparation: This method involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. Macrocyclic glycopeptide-based CSPs, such as teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving underivatized amino acids. sigmaaldrich.commst.edu These CSPs possess multiple chiral centers and functional groups (ionic, hydroxyl, amide) that enable various chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.commst.edu Crown ether-based CSPs (e.g., Crownpak CR(+)) are also utilized, especially for primary amino acids, where the primary amine group complexes within the chiral crown ether cavity. nih.govresearchgate.net
The mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol, acetonitrile), pH, and additives, is a critical parameter that must be optimized to achieve baseline separation. nih.govsigmaaldrich.com For teicoplanin-based columns, retention and selectivity can exhibit a "U-shaped" profile with varying organic modifier concentrations, a phenomenon attributed to changes in analyte solubility and CSP conformation. sigmaaldrich.com
Indirect Enantioseparation: This approach involves the pre-column derivatization of the amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral stationary phase (e.g., C18). nih.govresearchgate.net Common chiral derivatizing agents include Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (Marfey's reagent, FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). researchgate.netresearchgate.net While this method can offer high sensitivity, it introduces an additional reaction step and carries the risk of racemization during derivatization. mst.edu
Table 1: Representative Chiral HPLC Conditions for β-Amino Acid Enantioseparation Data is representative of methods used for structurally similar β-amino acids and serves to illustrate the analytical approach.
| Parameter | Method 1 (Direct) | Method 2 (Direct) | Method 3 (Indirect) |
|---|---|---|---|
| Chiral Selector / Column | Teicoplanin-based (Chirobiotic T) | Crown Ether-based (Crownpak CR(+)) | Marfey's Reagent (FDAA) / C18 Column |
| Mobile Phase | Methanol/Water | Perchloric Acid Solution (pH 2.0) | Acetonitrile/Triethylammonium Phosphate Buffer |
| Detection | UV (210 nm) | UV (200 nm) | UV (340 nm) |
| Typical Resolution (Rs) | > 1.5 | > 1.8 | > 2.0 |
Capillary Gas Chromatography (GC) is another high-resolution technique for enantiomeric analysis. However, due to the low volatility and polar nature of amino acids, a derivatization step is required prior to analysis. nih.gov A common two-step procedure involves esterification of the carboxyl group (e.g., with methanol) followed by acylation of the amino group with a fluorinated anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), to produce N-trifluoroacetyl-O-methyl ester derivatives. nih.gov
These volatile derivatives are then separated on a capillary column coated with a chiral stationary phase. Chirasil-Val, a polysiloxane functionalized with L-valine-tert-butylamide, is a frequently used CSP for this purpose. researchgate.net The separation mechanism relies on the formation of transient diastereomeric hydrogen-bonded complexes between the amino acid derivatives and the chiral selector. The resolution can be influenced by factors such as the stationary phase polarity, film thickness, and the temperature program used for the analysis. researchgate.net Comprehensive two-dimensional GC (GC×GC) can be employed for complex mixtures to achieve even higher selectivity and resolution. nih.gov
Table 2: Typical Derivatization and GC Conditions for Amino Acid Enantioseparation Data is representative of methods used for amino acid analysis and serves to illustrate the analytical approach.
| Parameter | Typical Conditions |
|---|---|
| Derivatization Agents | 1. Methanolic HCl (Esterification) 2. Trifluoroacetic Anhydride (TFAA) (Acylation) |
| Chiral Stationary Phase | Chirasil-Val |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature Program | Optimized ramp from ~60°C to ~180°C |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
While chromatographic methods are excellent for determining enantiomeric purity, X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule. ed.ac.uk This technique provides a detailed three-dimensional map of the electron density within a single crystal, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms. nih.gov
The determination of absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering). ed.ac.ukmit.edu When X-rays interact with electrons, particularly core electrons of atoms, a small phase shift occurs. This effect is more pronounced for heavier atoms and at wavelengths near the absorption edge of the atom. mit.edu In non-centrosymmetric crystals, which are formed by enantiomerically pure compounds, anomalous scattering causes slight but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). ed.ac.uk
By carefully measuring these intensity differences, the correct enantiomer can be assigned. The Flack parameter is a key value refined during the structure solution that indicates the absolute structure; a value close to 0 for a given configuration confirms its correctness, while a value near 1 indicates the opposite configuration is correct. researchgate.net For organic molecules containing only light atoms, the anomalous scattering effect is weak, but modern diffractometers and computational methods often allow for reliable assignment even with atoms like oxygen or fluorine. nih.govmit.edu The presence of the fluorine atom in this compound, while a light atom, contributes more to anomalous scattering than hydrogen and can aid in a confident assignment of the absolute configuration. mit.edu
Table 3: Representative Crystallographic Data for a Chiral Organic Molecule Data is representative of a typical single-crystal X-ray diffraction analysis and serves to illustrate the expected results.
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₉H₁₀FNO₂ |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Non-centrosymmetric (e.g., P2₁) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Radiation | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) |
| Flack Parameter | ~0.0(1) |
| Final R-factor (R1) | < 0.05 |
Derivatization and Chemical Transformations of 3 Amino 2 Fluoro 2 Phenylpropanoic Acid
Formation of N-Protected and C-Protected Derivatives (e.g., Fmoc, Boc)
In peptide synthesis and other organic chemistry applications, the selective protection of the amino (N-terminus) and carboxyl (C-terminus) groups is a fundamental requirement to control reactivity and prevent unwanted side reactions, such as self-polymerization. The most common protecting groups for the amine function are the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.
The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com Its introduction allows for the creation of complex peptide sequences. chemimpex.comchemimpex.com The stability of the Fmoc group under acidic conditions, coupled with its easy removal by a mild base like piperidine (B6355638), makes it an orthogonal protecting group to the acid-labile Boc group and other side-chain protecting groups. chemimpex.comiucr.org Fmoc-protected amino acids are key building blocks in the development of peptide-based therapeutics. chemimpex.comchemimpex.com The synthesis of an N-protected derivative typically involves reacting the amino acid with a reagent like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in the presence of a base. nih.gov
Similarly, the Boc group is another cornerstone of amino acid protection, particularly in solution-phase synthesis or in orthogonal SPPS strategies. It is typically introduced using di-tert-butyl dicarbonate (Boc-anhydride) and is removed under acidic conditions, for example, with trifluoroacetic acid (TFA). nih.govmdpi.com
Protection of the carboxylic acid group is also essential. In SPPS, this is inherently achieved by anchoring the C-terminus of the first amino acid to a solid support, such as a 2-chlorotrityl chloride (2-CTC) or Wang resin. iucr.orgnih.gov This covalent linkage serves as a C-terminal protecting group throughout the synthesis, and the final peptide is cleaved from the resin at the end of the process. iucr.orgnih.gov
| Protecting Group | Abbreviation | Target Functional Group | Common Reagent for Introduction | Cleavage Condition |
|---|---|---|---|---|
| Fluorenylmethoxycarbonyl | Fmoc | Amine (N-terminus) | Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) | Mild Base (e.g., Piperidine) |
| tert-Butoxycarbonyl | Boc | Amine (N-terminus) | Boc Anhydride (B1165640) (Di-tert-butyl dicarbonate) | Strong Acid (e.g., Trifluoroacetic Acid) |
| Benzyl (B1604629) | Bn | Carboxylic Acid (C-terminus) | Benzyl bromide | Hydrogenolysis |
| Solid Support Resin | e.g., Wang, 2-CTC | Carboxylic Acid (C-terminus) | Resin activation and coupling | Strong Acid (e.g., Trifluoroacetic Acid) |
Chemical Modifications for Bioconjugation and Probe Development
Bioconjugation involves the covalent attachment of molecules, such as fluorophores, drugs, or affinity tags, to biomolecules like proteins or peptides. nih.gov The functional groups of 3-Amino-2-fluoro-2-phenylpropanoic acid make it a suitable candidate for such modifications. The primary amine is nucleophilic and can be targeted by a wide array of amine-reactive reagents. thermofisher.com These are frequently used to prepare bioconjugates for applications in immunochemistry, cell tracing, and receptor labeling. thermofisher.com
Common amine-reactive chemical groups used for bioconjugation include:
Succinimidyl esters (NHS esters): These react with primary amines at a slightly alkaline pH (typically 8.3) to form stable amide bonds. thermofisher.com
Isothiocyanates: These form stable thiourea linkages with amines, though they often require a higher pH (>9) for optimal reaction. thermofisher.com
The carboxylic acid group can also be used as a handle for conjugation. It can be activated, for example, using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form an active ester intermediate that can then react with a primary amine on another molecule to form an amide bond.
Furthermore, derivatization is a key strategy for the development of analytical probes, particularly for chromatography. mdpi.comspringernature.com Chiral derivatizing agents, such as Marfey's reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide, or FDAA) and its analogs like l-FDLA, react with the primary amine of an amino acid. mdpi.comresearchgate.net This reaction creates diastereomeric derivatives that can be separated and quantified using standard reverse-phase high-performance liquid chromatography (RP-HPLC), allowing for the determination of enantiomeric purity. mdpi.comresearchgate.net
| Target Group | Modification Type | Example Reagent/Method | Resulting Linkage | Application |
|---|---|---|---|---|
| Amine | Labeling with a fluorophore | Succinimidyl ester of a dye | Amide | Fluorescence imaging, Flow cytometry |
| Amine | Attachment of a drug or tag | Isothiocyanate derivative | Thiourea | Targeted drug delivery, Affinity purification |
| Carboxylic Acid | Coupling to another molecule | Carbodiimide activation (e.g., EDC), followed by amine addition | Amide | Peptide synthesis, Surface immobilization |
| Amine | Chiral analysis | Marfey's Reagent (FDAA/l-FDLA) | Diastereomeric derivative | Enantiomeric separation by HPLC |
Complexation with Metal Ions
Amino acids are excellent chelating agents, capable of forming stable complexes with a wide variety of metal ions. connectjournals.com This interaction is fundamental to many biological processes where metal ions are cofactors in enzymatic active sites. this compound, possessing both a primary amine and a carboxylate group, can act as a bidentate ligand, coordinating with a metal ion through the lone pair of electrons on the amino nitrogen and one of the oxygen atoms of the deprotonated carboxyl group.
Studies on similar amino acids, such as phenylalanine derivatives, have shown the formation of complexes with numerous divalent metal ions, including Manganese (Mn²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺). connectjournals.com In these complexes, the typical stoichiometry is [M(amino acid)₂], suggesting that two amino acid molecules coordinate with one central metal ion. connectjournals.com The resulting geometry of these complexes can vary, with tetrahedral and square planar arrangements being common. connectjournals.com
The interaction between amino acids and metal ions can also influence their chemical reactivity. For instance, the presence of metal ions such as Cu²⁺ or Ni²⁺ has been shown to reduce the efficiency of derivatization reactions that target the amino group with fluorogenic reagents. nih.gov This suppression occurs because the metal ion coordinates with the amino group, sequestering it and making it less available to react. nih.gov This effect underscores the strength of the metal-ligand interaction and can be overcome by adding a stronger chelating agent like EDTA to the reaction medium. nih.gov
| Metal Ion | Typical Oxidation State | Coordination Sites on Amino Acid | Potential Complex Geometry |
|---|---|---|---|
| Copper | Cu(II) | Amino Nitrogen, Carboxylate Oxygen | Square Planar |
| Zinc | Zn(II) | Amino Nitrogen, Carboxylate Oxygen | Tetrahedral |
| Nickel | Ni(II) | Amino Nitrogen, Carboxylate Oxygen | Tetrahedral or Square Planar |
| Cobalt | Co(II) | Amino Nitrogen, Carboxylate Oxygen | Tetrahedral |
| Manganese | Mn(II) | Amino Nitrogen, Carboxylate Oxygen | Tetrahedral |
Applications in Peptide and Protein Chemistry
Incorporation of 3-Amino-2-fluoro-2-phenylpropanoic Acid into Peptides and Peptidomimetics
The synthesis of peptides and peptidomimetics containing this compound can be achieved through established synthetic methodologies, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides. ethz.ch In this process, the peptide chain is assembled stepwise while being covalently attached to an insoluble polymer support. The use of this compound as a building block in SPPS requires its N-terminus to be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
The general cycle for incorporating Fmoc-3-Amino-2-fluoro-2-phenylpropanoic acid into a growing peptide chain on a solid support involves:
Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a weak base, such as piperidine (B6355638) in dimethylformamide (DMF).
Activation and Coupling: The carboxylic acid of the incoming Fmoc-3-Amino-2-fluoro-2-phenylpropanoic acid is activated using a coupling reagent. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/phosphonium salts such as HBTU, HATU, or PyBOP. The activated amino acid is then coupled to the free N-terminus of the resin-bound peptide.
Washing: Excess reagents and by-products are removed by washing the resin with a suitable solvent, typically DMF.
This cycle is repeated until the desired peptide sequence is assembled. The efficiency of the coupling step for a sterically hindered amino acid like this compound can be influenced by the choice of coupling reagents and reaction conditions.
| Coupling Reagent | Additive | Solvent | Typical Coupling Time | Typical Yield (%) |
| DIC | HOBt | DMF | 2-4 hours | >95 |
| HBTU | HOBt/DIPEA | DMF | 1-2 hours | >98 |
| HATU | HOAt/DIPEA | DMF | 30-60 minutes | >99 |
| PyBOP | DIPEA | DMF/NMP | 1-3 hours | >97 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers. Disclaimer: The data in this table is representative of typical SPPS coupling reactions for non-canonical amino acids and is not based on published experimental results for this compound.
While less common for the synthesis of long peptides, solution-phase peptide synthesis remains a valuable technique, particularly for the preparation of dipeptides or short peptide fragments that can be later used in convergent synthesis strategies.
In solution-phase synthesis, both the N-terminal and C-terminal protected amino acids are reacted in a suitable organic solvent in the presence of a coupling agent. The resulting dipeptide is then isolated and purified. For the incorporation of this compound, a typical reaction would involve the coupling of an N-protected derivative (e.g., Boc- or Fmoc-3-Amino-2-fluoro-2-phenylpropanoic acid) with a C-terminally protected amino acid ester (e.g., H-Ala-OMe).
Challenges in solution-phase synthesis include the potential for racemization and the need for purification after each coupling step. However, it offers flexibility in the choice of protecting groups and coupling strategies.
Impact on Peptide and Protein Structure, Conformation, and Stability
The introduction of this compound into a peptide or protein can have profound effects on its three-dimensional structure and stability, primarily due to the steric bulk and the electron-withdrawing nature of the fluorine atom.
The fluorine atom at the α-position and the phenyl group at the β-position of this compound significantly constrain the torsional angles (phi, ψ, and ω) of the peptide backbone. This steric hindrance can favor specific secondary structures, such as turns or helical conformations, that might not be preferred in the non-fluorinated parent peptide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of peptides in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants (J-values), and chemical shift indices, the preferred conformation of a peptide containing this compound can be elucidated. It is hypothesized that the gauche effect between the fluorine atom and the amide carbonyl group can influence the local peptide bond geometry.
| Peptide Sequence | Incorporation Site of F-Phe | Observed Conformation | Key NMR Evidence |
| Ac-Gly-X-Gly-NH2 | X = F-Phe | β-turn | Strong NOE between NH(i) and NH(i+2) |
| Ac-(Ala)3-X-(Ala)3-NH2 | X = F-Phe | Stabilized α-helix | Upfield shift of Hα protons |
| Pro-X-Gly-Phe | X = F-Phe | Type II β-turn | Characteristic J-coupling constants |
This is an interactive data table. You can sort and filter the data by clicking on the column headers. Disclaimer: The data in this table is based on expected conformational effects of sterically demanding, fluorinated amino acids and is not based on published experimental results for this compound.
A major limitation of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of non-canonical amino acids, such as this compound, is a well-established strategy to enhance proteolytic stability. nih.gov
The fluorine atom and the altered stereochemistry at the α- and β-carbons can sterically hinder the approach of proteases to the scissile peptide bond. Furthermore, the electron-withdrawing nature of fluorine can alter the electronic properties of the adjacent amide bond, making it less susceptible to hydrolysis. Peptides containing this modified amino acid are expected to exhibit significantly increased half-lives in the presence of common proteases like trypsin, chymotrypsin, and pepsin. uzh.chnih.govlibretexts.org
In the context of protein engineering, the introduction of this compound into the hydrophobic core of a protein can significantly impact its folding and stability. The increased hydrophobicity of the fluorinated phenyl ring can lead to more favorable packing interactions within the protein's interior.
The substitution of a native phenylalanine or other hydrophobic residue with this compound can be considered a form of "hydrophobic core repacking." This modification can lead to an increase in the melting temperature (Tm) and the free energy of unfolding (ΔG) of the protein, indicative of enhanced thermal and chemical stability. These effects are attributed to the unique properties of the C-F bond and the favorable interactions of fluorinated side chains within a nonpolar environment.
Utilization in Protein Engineering and Design
The unique properties of fluorinated amino acids, such as their altered stereoelectronics and hydrophobicity, make them valuable tools in the field of protein engineering and design. The incorporation of these non-canonical amino acids can confer novel properties to proteins, including enhanced stability and altered biological activity. nih.govnih.gov
Site-Specific Incorporation of Non-Canonical Amino Acids
A key technology enabling the use of fluorinated amino acids in protein engineering is the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the desired ncAA at that specific position in the polypeptide chain. nih.gov This method allows for precise control over the location of the fluorinated amino acid, which is crucial for targeted studies of protein structure and function.
Several research groups have successfully developed and utilized orthogonal synthetase/tRNA pairs for the efficient incorporation of various fluorinated phenylalanine analogs into proteins in both prokaryotic (e.g., E. coli) and eukaryotic (e.g., HEK 293T cells) expression systems. nih.gov This technology has paved the way for the production of proteins with tailor-made properties and functionalities.
Residue-Specific Labeling for Structural and Functional Studies (e.g., ¹⁹F NMR)
One of the most powerful applications of site-specifically incorporated fluorinated amino acids is as probes for Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine-19 (¹⁹F) nucleus has several advantageous properties for NMR studies:
100% Natural Abundance: This eliminates the need for isotopic enrichment.
High Gyromagnetic Ratio: This results in high sensitivity, comparable to that of protons (¹H).
Large Chemical Shift Range: The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an exquisite reporter of conformational changes in proteins. acs.org
No Background Signal: Fluorine is virtually absent in biological systems, resulting in background-free spectra. acs.org
By incorporating a fluorinated amino acid at a specific site, researchers can use ¹⁹F NMR to obtain detailed information about the structure, dynamics, and interactions of that particular region of the protein without the spectral complexity of ¹H NMR. This approach has been widely used to study protein folding, conformational changes upon ligand binding, and protein-protein interactions. acs.org For instance, the incorporation of 4-fluoro-phenylalanine has been used to probe the conformational heterogeneity in the native state of intestinal fatty acid binding protein. nih.gov
Role of Fluorinated Amino Acids as Mechanistic Probes in Biological Systems
The unique electronic properties of the fluorine atom allow fluorinated amino acids to serve as powerful mechanistic probes in the study of biological systems. The strong electron-withdrawing nature of fluorine can perturb the pKa of nearby functional groups and alter non-covalent interactions, providing insights into the roles of specific residues in catalysis and molecular recognition.
Investigation of Enzyme Catalytic Mechanisms (e.g., Fluorotyrosines)
The substitution of a natural amino acid with a fluorinated analog can be a subtle yet powerful tool to investigate enzyme catalytic mechanisms. For example, replacing a tyrosine residue with a fluorotyrosine can alter the acidity of the phenolic proton. By observing the effect of this substitution on the enzyme's catalytic activity, researchers can infer the role of the tyrosine's protonation state in the catalytic cycle. While specific studies on this compound are not prevalent in this context, the principle has been demonstrated with other fluorinated amino acids.
Probing Protein-Ligand and Protein-Protein Interactions
Fluorinated amino acids are invaluable tools for studying the intricacies of protein-ligand and protein-protein interactions. The introduction of fluorine can systematically alter the electronic and steric properties of an amino acid side chain, allowing for a detailed dissection of the forces driving molecular recognition.
Protein-Ligand Interactions:
The incorporation of fluorinated amino acids into a protein's binding site can be used to probe the nature of the interaction with its ligand. For example, the substitution of phenylalanine with a series of fluorinated analogs can modulate the strength of cation-π interactions, which are important in the binding of certain ligands. nih.govnih.gov The changes in binding affinity upon fluorination can be quantified, providing a detailed understanding of the contribution of specific aromatic interactions to ligand recognition. ¹⁹F NMR is also a powerful technique to monitor ligand binding, as the chemical shift of the fluorine probe is often sensitive to the binding event, allowing for the determination of binding constants and kinetics. publish.csiro.au
Protein-Protein Interactions:
Computational and Theoretical Studies on 3 Amino 2 Fluoro 2 Phenylpropanoic Acid and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. While specific studies on 3-amino-2-fluoro-2-phenylpropanoic acid are not extensively documented, research on analogous fluorinated phenylalanines provides significant insights into the effects of fluorination.
The introduction of a fluorine atom into the phenyl ring of phenylalanine significantly alters the electronic landscape of the molecule. nih.govacs.org The high electronegativity of fluorine leads to a redistribution of electron density, which can be quantified through calculations of molecular electrostatic potential (MEP) and atomic charges. nih.gov For instance, fluorination generally leads to a more positive electrostatic potential on the aromatic ring, which can influence cation-π interactions. nih.gov
Cryogenic infrared spectroscopy studies on proton-bound dimers of monofluorinated phenylalanines, supported by DFT calculations, have revealed how the position of the fluorine atom (ortho, meta, or para) influences the structure and interactions of these dimers. mpg.de These studies indicate that monofluorinated phenylalanines tend to adopt charge-solvated structures where the amino groups of the two molecules interact. mpg.de The substitution position of fluorine can also introduce weak C–F···H–N and C–F···H–C interactions that contribute to the stability of specific conformers. mpg.de
The reactivity of the amino acid can also be assessed through frontier molecular orbital analysis (HOMO-LUMO gap). A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. While specific data for this compound is not available, the general trend observed with fluorination is a modulation of these orbital energies, which can impact the molecule's reactivity in biological systems. nih.gov
Table 1: Comparison of Interaction Types in Proton-Bound Dimers of Monofluorinated Phenylalanines (based on computational studies) mpg.de
| Fluorophenylalanine Isomer | Dominant Interaction Type | Key Stabilizing Interactions |
| ortho-Fluorophenylalanine | Type A (NH₃⁺···NH₂) | C–F···H–N and C–F···H–C interactions |
| meta-Fluorophenylalanine | Type A (NH₃⁺···NH₂) | Primarily cation-π interactions |
| para-Fluorophenylalanine | Type A (NH₃⁺···NH₂) | Primarily cation-π interactions |
Note: Type A interactions involve one neutral and one protonated residue interacting via their terminal ammonium (B1175870) and amine functions.
Molecular Modeling and Dynamics Simulations of Incorporated Compounds
Molecular modeling and molecular dynamics (MD) simulations are indispensable for understanding how the incorporation of non-canonical amino acids like this compound affects the structure and dynamics of peptides and proteins. While direct simulations of peptides containing this specific amino acid are not readily found in the literature, extensive research on other fluorinated amino acids provides a framework for predicting its behavior. nih.govnih.gov
The introduction of fluorine can enhance the proteolytic and thermal stability of peptides. nih.gov MD simulations can be employed to investigate the structural basis for this increased stability. The fluorine atom can alter local conformational preferences and restrict the flexibility of the peptide backbone, which can make it less susceptible to enzymatic degradation. nih.gov
Furthermore, fluorination can influence the self-assembly properties of peptides. For example, MD simulations of phenylalanine peptides have been used to study their self-organization into nanotubes. nih.gov The introduction of fluorine into the phenyl ring would be expected to modify the intermolecular forces, such as π-π stacking and hydrophobic interactions, that drive this self-assembly process. The altered electrostatic potential of the fluorinated phenyl ring would likely lead to different packing arrangements and potentially novel nanostructures.
Force fields for MD simulations are continuously being developed to accurately model fluorinated amino acids. These specialized force fields are crucial for obtaining reliable simulation results that can accurately predict the behavior of peptides and proteins containing these modified residues. biorxiv.org
Prediction of Conformational Landscape and Intermolecular Interactions
The conformational landscape of an amino acid dictates how it will influence the secondary and tertiary structure of a peptide. The strategic placement of fluorine can be used to control the conformation of peptide bonds. nih.gov Theoretical studies on 3-fluoroalanine have shown that the introduction of a single fluorine atom can stabilize particular conformers through the fluorine gauche effect and the formation of weak hydrogen bonds between fluorine and O-H or N-H moieties. researchgate.net
For this compound, the presence of the fluorine atom at the α-carbon would significantly influence the rotational barriers around the Cα-Cβ and Cα-C bonds, thereby restricting the accessible Ramachandran space. This conformational constraint can be a valuable tool in peptide design to favor specific secondary structures like β-turns or helices. nih.gov
Intermolecular interactions are also significantly affected by fluorination. The ability of organically bound fluorine to act as a hydrogen bond acceptor is a topic of ongoing research, with evidence suggesting that it can form weak C–F···H-N and C–F···H-C hydrogen bonds. mpg.dersc.org Furthermore, fluorination alters the hydrophobic and aromatic character of the phenyl ring. While often considered more hydrophobic, highly fluorinated aromatic rings can exhibit "fluorous" interactions, a tendency to segregate from both hydrophilic and lipophilic environments. nih.gov These altered intermolecular forces can have a profound impact on protein folding, ligand binding, and protein-protein interactions. nih.govacs.org
Table 2: Potential Intermolecular Interactions Involving Fluorinated Phenylalanine Analogues
| Interaction Type | Description | Potential Impact |
| Cation-π Interactions | Interaction between a cation and the electron-rich face of the aromatic ring. | Fluorination generally weakens this interaction due to the electron-withdrawing nature of fluorine. nih.gov |
| π-π Stacking | Interaction between aromatic rings. | The altered quadrupole moment of the fluorinated ring can modify the geometry and strength of stacking. |
| Hydrogen Bonding | Fluorine as a weak hydrogen bond acceptor (C–F···H-X). | Can contribute to the stabilization of specific conformations and intermolecular complexes. mpg.dersc.org |
| Hydrophobic/Fluorous Interactions | Tendency to interact with other nonpolar or fluorinated groups. | Can drive protein folding and self-assembly in unique ways compared to non-fluorinated analogues. nih.gov |
Theoretical Aspects of Structure-Activity Relationships
Theoretical studies play a crucial role in understanding the structure-activity relationships (SAR) of fluorinated amino acids and their analogues. By computationally modeling the interaction of these compounds with biological targets, it is possible to rationalize their activity and guide the design of more potent molecules. mdpi.com
The introduction of fluorine can modulate the binding affinity of a peptide to its receptor. This can be due to a combination of factors, including:
Conformational pre-organization: The conformational constraints imposed by fluorine can lock the peptide into a bioactive conformation, reducing the entropic penalty of binding. nih.gov
Direct interactions: The fluorine atom or the modified electronic properties of the molecule can lead to new or altered interactions with the receptor's active site. acs.org
Modified physicochemical properties: Changes in hydrophobicity and metabolic stability can improve the pharmacokinetic profile of the peptide. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the computed molecular descriptors of a series of fluorinated analogues with their biological activity. These models can then be used to predict the activity of novel compounds, accelerating the drug discovery process. While specific QSAR studies on this compound analogues are not prevalent, the principles of using computational descriptors to predict biological activity are well-established for other classes of fluorinated compounds. mdpi.com
For example, computational modeling has been used to explain why the para-fluorination of phenylalanine can drastically reduce its acceptance as a substrate by nonribosomal peptide synthetase, while ortho- and meta-fluorination have little effect. acs.org This was attributed to the direct interruption of a T-shaped π-stacking interaction in the enzyme's active site by the para-fluorine atom. acs.org Such insights are invaluable for the rational design of fluorinated amino acid-containing therapeutics.
Future Directions and Research Challenges for 3 Amino 2 Fluoro 2 Phenylpropanoic Acid Research
Development of Novel and More Efficient Stereoselective Synthetic Routes
A primary obstacle in the widespread application of 3-amino-2-fluoro-2-phenylpropanoic acid is the difficulty in its stereocontrolled synthesis. The creation of the quaternary α-carbon, bearing both a fluorine atom and a phenyl group, is synthetically demanding. Future research must focus on developing robust and efficient stereoselective methods to access all four possible stereoisomers in high purity.
Current synthetic strategies for fluorinated β-amino acids often involve either the fluorination of a pre-existing amino acid framework or the use of fluorinated building blocks. researchgate.net For a quaternary center like that in this compound, methods such as electrophilic fluorination of enolates or organocatalyzed Mannich-type reactions are promising but require further refinement. nih.govnih.gov
Key research challenges and future directions include:
Asymmetric Catalysis: Developing novel transition-metal catalysts (e.g., palladium, copper, nickel) or organocatalysts that can facilitate the enantioselective and diastereoselective construction of the C-F bond and the adjacent C-N bond simultaneously. nih.govnih.gov For instance, chiral Ni(II) complexes have proven effective for the asymmetric synthesis of various fluorinated amino acids and could be adapted for this specific target. nih.gov
Enzymatic and Biocatalytic Methods: Exploring the use of engineered enzymes or whole-cell biotransformations for stereoselective fluorination or amination. nih.govmdpi.com Directed evolution of enzymes like tryptophan synthase has shown potential for creating new C-C bonds with fluorinated substrates, a principle that could be extended to C-F bond formation on complex scaffolds. nih.gov
Flow Chemistry: Implementing continuous flow processes for fluorination reactions, which can offer improved safety, scalability, and reaction control, particularly when using hazardous fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). nih.govnih.gov
| Synthetic Strategy | Description | Potential Advantages | Key Research Challenges |
|---|---|---|---|
| Asymmetric Transition-Metal Catalysis | Use of chiral ligands with metals like Pd, Cu, or Ni to control stereochemistry during C-F or C-C bond formation. nih.govnih.gov | High enantioselectivity, broad substrate scope. | Catalyst design, suppression of side reactions, cost of precious metals. |
| Organocatalyzed Reactions | Employing small chiral organic molecules to catalyze reactions such as asymmetric Mannich or conjugate addition reactions. nih.gov | Metal-free, lower toxicity, readily available catalysts. | Achieving high diastereoselectivity for the quaternary center, catalyst loading. |
| Enzymatic Resolution/Synthesis | Using enzymes like lipases for kinetic resolution of racemic mixtures or engineered enzymes for direct stereoselective synthesis. mdpi.comdocumentsdelivered.com | Exceptional stereoselectivity, mild reaction conditions. | Enzyme stability, substrate specificity, need for protein engineering. |
| Fluorinated Building Blocks | Starting with simple, commercially available fluorinated molecules and elaborating them into the final amino acid structure. researchgate.netrsc.org | Avoids late-stage fluorination challenges. | Limited availability of diverse starting materials, potentially long synthetic routes. |
Exploration of Advanced Analytical Techniques for Trace Analysis and Isomeric Purity
The precise analysis of this compound is critical for its use in applications like peptide synthesis, where isomeric purity directly impacts the final structure and function of the biomolecule. The presence of four stereoisomers necessitates advanced analytical methods capable of both quantifying the compound at low concentrations and accurately determining its enantiomeric and diastereomeric purity.
Future research should focus on optimizing and innovating analytical workflows. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool due to the high sensitivity of the 19F nucleus and the absence of background signals in most biological and chemical systems. nih.govresearchgate.net The chemical shift of the fluorine atom is highly sensitive to its stereochemical environment, allowing for the potential differentiation of diastereomers. acs.org
For enantiomeric separation, chromatographic techniques are indispensable.
Chiral High-Performance Liquid Chromatography (HPLC): Development of new chiral stationary phases (CSPs) specifically designed for fluorinated compounds could enhance separation efficiency. nih.gov Pre-column derivatization with chiral reagents, such as Marfey's reagent (FDAA), can convert enantiomers into diastereomers, which are then separable on standard reversed-phase columns. nbinno.com
Gas Chromatography (GC): Chiral GC columns can also be employed for the analysis of volatile derivatives of the amino acid, providing another avenue for assessing enantiomeric excess. libretexts.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While not suitable for isomeric analysis, ICP-MS is emerging as a highly sensitive technique for the trace quantification of total fluorine in complex matrices, which can be valuable for metabolic or environmental fate studies. nih.gov
| Analytical Technique | Primary Application | Advantages | Research and Development Needs |
|---|---|---|---|
| 19F NMR Spectroscopy | Structural verification, diastereomeric purity assessment. nih.govacs.org | High sensitivity, no biological background, sensitive to chemical environment. researchgate.net | Development of chiral solvating agents to resolve enantiomeric signals directly in the NMR. libretexts.orglibretexts.org |
| Chiral HPLC | Enantiomeric and diastereomeric separation and quantification. nih.gov | High resolution, established methodology. | New chiral stationary phases for fluorinated molecules; optimization of derivatization methods. nbinno.com |
| Chiral GC | Enantiomeric purity of volatile derivatives. libretexts.org | High separation efficiency for suitable compounds. | Requires derivatization to increase volatility, potential for thermal degradation. |
| ICP-MS | Ultrasensitive total fluorine quantification. nih.gov | Extremely low detection limits. nih.gov | Coupling with separation techniques (e.g., HPLC-ICP-MS) for speciation analysis. |
Expanded Applications in Advanced Biomaterials and Bio-conjugates Research
The unique properties imparted by the fluorine atom—including high thermal stability, increased hydrophobicity, and the ability to form specific non-covalent interactions—make this compound a prime candidate for inclusion in advanced biomaterials. nih.govmdpi.com Its rigid β-amino acid structure can induce specific secondary structures in peptides, such as helices and turns, which are crucial for biological recognition and material self-assembly. researchgate.net
Future research is expected to explore its incorporation into:
Self-Assembling Peptides: Short peptides containing fluorinated amino acids can self-assemble into well-defined nanostructures like hydrogels, fibrils, and nanotubes. nih.govbeilstein-journals.org Research has already shown that a dipeptide containing the similar compound 3-amino-2-(2-fluorophenyl)-3-phenylpropanoic acid can form high-aspect-ratio nanotubes. nih.gov Exploring how the specific stereochemistry of this compound influences the morphology and properties of these nanomaterials is a key future direction.
Metabolically Stable Peptides: The C-F bond is exceptionally strong, and its presence can shield adjacent peptide bonds from enzymatic degradation. nih.gov This makes the amino acid a valuable component for designing peptide-based therapeutics with longer in-vivo half-lives.
Bio-conjugates and Probes: The 19F NMR signal provides a clear spectroscopic window for use as a non-invasive probe to study protein-protein interactions, folding dynamics, and binding events without the need for radioactive labels. nih.govresearchgate.net Conjugating this amino acid to drugs, lipids, or other biomolecules could enable new tracking and diagnostic strategies.
| Application Area | Underlying Principle | Potential Impact | Research Challenges |
|---|---|---|---|
| Peptide Hydrogels | Self-assembly driven by hydrophobic and fluorous interactions. nih.gov | Development of novel materials for tissue engineering, drug delivery, and 3D cell culture. | Controlling gelation kinetics and mechanical properties through sequence and stereochemistry. |
| Enzyme-Resistant Therapeutics | Fluorine atoms sterically and electronically shield peptide bonds from proteolysis. nih.gov | Creation of more stable and effective peptide drugs. | Ensuring that fluorination does not negatively impact binding affinity or biological activity. |
| 19F NMR/MRI Probes | Unique 19F NMR signal for non-invasive tracking and interaction studies. nih.govresearchgate.net | New tools for diagnostics and fundamental studies of biological processes. | Achieving sufficient signal sensitivity for in-vivo imaging applications. |
| Protein Engineering | Modulation of protein folding, stability, and intermolecular interactions. nih.govmdpi.com | Designing proteins with enhanced thermal and chemical stability for industrial or therapeutic use. | Predicting the precise structural consequences of incorporating the fluorinated residue. |
Q & A
Q. What are the recommended synthetic routes for 3-Amino-2-fluoro-2-phenylpropanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For fluorinated analogs, inert conditions (e.g., nitrogen atmosphere) and anhydrous solvents like THF are critical to prevent side reactions. Zinc powder may act as a reducing agent in intermediate steps . Purification via column chromatography or recrystallization ensures high purity. Reaction temperature (e.g., 22–25°C) and stoichiometric control of fluorinating agents (e.g., Selectfluor) are key to optimizing yields .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, while ¹⁹F NMR confirms fluorine substitution .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming enantiomeric purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. Strategies include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) .
- Purity Validation : Use HPLC or LC-MS to confirm ≥95% purity, excluding impurities as confounding factors .
- Comparative Structural Analysis : Test analogs (e.g., chloro- or bromo-substituted derivatives) to isolate fluorine’s electronic effects .
Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective amination .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases.
- Dynamic Kinetic Resolution : Combine enzymatic and chemical steps to favor a single enantiomer .
Q. How does the fluorine substituent’s position influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity increases electrophilicity at the β-carbon, enhancing reactivity in SN2 reactions. Computational studies (DFT) show meta-fluorine substitution reduces steric hindrance, improving nucleophilic attack rates compared to ortho-substituted analogs. Contrast with chloro derivatives, where larger atomic size slows reactivity .
Q. What computational modeling approaches best predict the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PubChem 3D conformers to screen against targets like GABA transaminase .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability (e.g., RMSD < 2 Å).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
